molecular formula C9H14N2O2 B2924490 1,5-Dimethyl-4-prop-2-enoylpiperazin-2-one CAS No. 2224363-33-9

1,5-Dimethyl-4-prop-2-enoylpiperazin-2-one

Cat. No. B2924490
CAS RN: 2224363-33-9
M. Wt: 182.223
InChI Key: SPBGZCSWGTYUSR-UHFFFAOYSA-N
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Description

1,5-Dimethyl-4-prop-2-enoylpiperazin-2-one, also known as DMPP, is a chemical compound that has been the subject of significant scientific research due to its potential applications in various fields. DMPP is a piperazine derivative that has been found to have a unique mechanism of action, making it a promising candidate for use in laboratory experiments.

Mechanism of Action

1,5-Dimethyl-4-prop-2-enoylpiperazin-2-one has been found to activate nicotinic acetylcholine receptors by binding to a specific site on the receptor. This binding leads to the opening of ion channels, which allows the influx of positively charged ions such as calcium and sodium. This influx of ions can lead to various physiological and biochemical effects.
Biochemical and physiological effects:
1,5-Dimethyl-4-prop-2-enoylpiperazin-2-one has been shown to have a variety of biochemical and physiological effects, including the activation of nicotinic acetylcholine receptors, the release of neurotransmitters, and the modulation of ion channels. In addition, 1,5-Dimethyl-4-prop-2-enoylpiperazin-2-one has been found to have an inhibitory effect on nitrification in soil, which can help reduce the loss of nitrogen from fertilizers.

Advantages and Limitations for Lab Experiments

1,5-Dimethyl-4-prop-2-enoylpiperazin-2-one has several advantages for use in laboratory experiments, including its ability to activate specific nicotinic acetylcholine receptors and its potential as a nitrification inhibitor. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on 1,5-Dimethyl-4-prop-2-enoylpiperazin-2-one, including its use as a tool compound for studying nicotinic acetylcholine receptors in different tissues and its potential as a nitrification inhibitor in agriculture. In addition, further research is needed to fully understand the mechanism of action of 1,5-Dimethyl-4-prop-2-enoylpiperazin-2-one and its potential therapeutic applications in various fields.
In conclusion, 1,5-Dimethyl-4-prop-2-enoylpiperazin-2-one is a chemical compound that has been extensively studied for its potential applications in various fields. Its unique mechanism of action and potential as a nitrification inhibitor make it a promising candidate for use in laboratory experiments. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

1,5-Dimethyl-4-prop-2-enoylpiperazin-2-one can be synthesized using a variety of methods, including the reaction of piperazine with acryloyl chloride and subsequent alkylation with methyl iodide. Another method involves the reaction of piperazine with 2-acetyl-1-methylpyridinium iodide followed by treatment with sodium hydroxide.

Scientific Research Applications

1,5-Dimethyl-4-prop-2-enoylpiperazin-2-one has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and agriculture. In neuroscience, 1,5-Dimethyl-4-prop-2-enoylpiperazin-2-one has been shown to activate certain types of nicotinic acetylcholine receptors, which are important in the regulation of neurotransmitter release. In pharmacology, 1,5-Dimethyl-4-prop-2-enoylpiperazin-2-one has been used as a tool compound to study the function of nicotinic acetylcholine receptors in various tissues. In agriculture, 1,5-Dimethyl-4-prop-2-enoylpiperazin-2-one has been investigated as a nitrification inhibitor, which can help reduce the loss of nitrogen from fertilizers.

properties

IUPAC Name

1,5-dimethyl-4-prop-2-enoylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-4-8(12)11-6-9(13)10(3)5-7(11)2/h4,7H,1,5-6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBGZCSWGTYUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)CN1C(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dimethyl-4-prop-2-enoylpiperazin-2-one

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